Fmoc-D-Cys(Mbzl)-OH: A Technical Guide for Peptide Synthesis
Fmoc-D-Cys(Mbzl)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Cys(Mbzl)-OH is a pseudoisomer of Fmoc-L-Cys(Mbzl)-OH and a derivative of the amino acid D-cysteine, a critical building block in the field of peptide chemistry.[1][2][3] This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research. The incorporation of D-amino acids, such as D-cysteine, into peptide chains is a key strategy for enhancing peptide stability and resistance to enzymatic degradation.[1]
Core Properties and Specifications
Fmoc-D-Cys(Mbzl)-OH is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 4-methylbenzyl (Mbzl) group protecting the thiol side chain of D-cysteine. This dual protection scheme is fundamental to its application in Fmoc-based SPPS.
| Property | Value |
| CAS Number | 136050-67-4 |
| Molecular Formula | C₂₆H₂₅NO₄S |
| Molecular Weight | 447.55 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% |
| Melting Point | 150-158 °C |
| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Cys(Mbzl)-OH is as a building block in SPPS to introduce D-cysteine residues into a peptide sequence.[1] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the Mbzl group offers robust protection for the cysteine thiol group, which is stable to the repetitive Fmoc deprotection steps. The Mbzl group requires stronger acidic conditions for its removal, typically during the final cleavage of the peptide from the resin.
Experimental Protocols
The following are detailed methodologies for the key steps involving Fmoc-D-Cys(Mbzl)-OH in a standard SPPS workflow.
Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of a free primary amine.
Peptide Coupling
This protocol describes the coupling of Fmoc-D-Cys(Mbzl)-OH to the deprotected N-terminus of the growing peptide chain on the solid support using HBTU/HOBt activation.
Reagents:
-
Fmoc-D-Cys(Mbzl)-OH (3-5 equivalents relative to resin loading)
-
HBTU (2.9-4.9 equivalents)
-
HOBt (3-5 equivalents, optional but recommended)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
In a separate vessel, dissolve Fmoc-D-Cys(Mbzl)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to begin the pre-activation of the amino acid. Allow this mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Cleavage from Resin and Mbzl Group Deprotection
The 4-methylbenzyl (Mbzl) protecting group is more stable than the commonly used trityl (Trt) group and requires specific cleavage conditions for efficient removal.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized and N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. A highly effective cocktail for Mbzl removal consists of TFA/thioanisole/TES (96:2:2) .
-
Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask (approximately 10 mL per gram of resin).
-
Stopper the flask and stir the mixture at room temperature. For complete removal of the Mbzl group, incubation at 40°C for 4 hours is recommended.
-
After the cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or using a rotary evaporator.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Workflow Visualization
The following diagram illustrates the cyclical process of solid-phase peptide synthesis using Fmoc-D-Cys(Mbzl)-OH.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-Cys(Mbzl)-OH.
